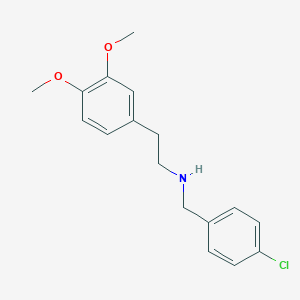![molecular formula C20H32N2O2 B249033 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane involves the inhibition of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ activity by binding to its ATP-binding site. This results in the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can increase insulin sensitivity and glucose uptake in adipocytes, which could potentially be useful in the treatment of diabetes. It has also been found to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane in lab experiments is its specificity towards 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These include investigating its efficacy in animal models of various diseases, optimizing its pharmacokinetic properties, and developing more water-soluble analogs for use in experiments that require high solubility.
Conclusion:
In conclusion, 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its specificity towards 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ and its ability to activate downstream signaling pathways make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane involves the reaction of 2,4-dimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with azepane to obtain the final compound. This synthesis method has been reported in several scientific publications and is considered reliable.
Aplicaciones Científicas De Investigación
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of glycogen synthase kinase-3 beta (1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ), an enzyme that plays a crucial role in several cellular processes, including insulin signaling, cell proliferation, and differentiation. Inhibition of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ has been linked to the treatment of various diseases such as diabetes, Alzheimer's disease, and cancer.
Propiedades
Nombre del producto |
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane |
|---|---|
Fórmula molecular |
C20H32N2O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-8-7-17(20(15-19)24-2)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22/h7-8,15,18H,3-6,9-14,16H2,1-2H3 |
Clave InChI |
AZJUPOOOQKUGQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
SMILES canónico |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)






